molecular formula C24H13ClF3N7O B2436253 6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile CAS No. 338411-73-7

6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile

Cat. No.: B2436253
CAS No.: 338411-73-7
M. Wt: 507.86
InChI Key: QFAISSWITGKRBU-XQRVVYSFSA-N
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Description

6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C24H13ClF3N7O and its molecular weight is 507.86. The purity is usually 95%.
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Biological Activity

The compound 6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is a complex organic molecule notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that integrates multiple pharmacophores, which may contribute to its biological effects. The presence of a pyridine ring with chloro and trifluoromethyl substitutions enhances its lipophilicity and potential interactions with biological targets.

Chemical Structure

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC20H15ClF3N5O
Molecular Weight439.82 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR) and other targets involved in cell proliferation and survival .

Antiproliferative Effects

Research has indicated that compounds with similar structures demonstrate significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies on related pyrido[2,3-d]pyrimidines have shown inhibition of cancer cell growth in breast, colon, and lung cancer models .
  • The compound's structural analogs have been tested for their ability to inhibit cell proliferation through mechanisms that involve the modulation of metabolic pathways critical for nucleotide synthesis.

Case Studies

  • Cancer Cell Lines : A study evaluated the antiproliferative activity of structurally related compounds against several cancer cell lines, reporting IC50 values indicating effective inhibition at low concentrations .
  • Enzyme Inhibition : Another investigation focused on the inhibition of DHFR by fluorinated pyrido compounds, revealing that certain derivatives exhibited high affinity for the enzyme, thereby reducing tetrahydrofolate levels necessary for DNA synthesis .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds based on their structural features and observed effects:

Compound NameTarget EnzymeIC50 (µM)Reference
Compound ADHFR0.5
Compound BKinase1.0
This CompoundDHFRTBDTBD

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound may exhibit harmful effects at certain dosages. It is essential to evaluate its safety profile through rigorous testing to identify any potential adverse effects.

Toxicological Data

  • Acute Toxicity : Classified as harmful if swallowed; causes skin irritation .
  • Further studies are required to assess chronic toxicity and long-term effects.

Properties

IUPAC Name

10-[(Z)-2-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13ClF3N7O/c25-19-8-15(24(26,27)28)12-33-23(19)36-17-3-1-2-16(9-17)30-6-4-20-18-13-32-22-14(10-29)11-34-35(22)21(18)5-7-31-20/h1-9,11-13,30H/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAISSWITGKRBU-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)NC=CC3=NC=CC4=C3C=NC5=C(C=NN45)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N/C=C\C3=NC=CC4=C3C=NC5=C(C=NN45)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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